ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate
Description
ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWUEGKSGOGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the bromination of an indole derivative, followed by esterification and further functional group modifications . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to form more reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Biological Studies: The compound is used to study various biological pathways and molecular targets, helping to understand disease mechanisms and develop therapeutic strategies.
Industrial Applications: It is used in the synthesis of other complex organic molecules and materials, contributing to advancements in chemical manufacturing and materials science.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[e]indole derivatives, characterized by a dioxo functional group and bromine substituents. Its molecular formula is with a molecular weight of approximately 422.1 g/mol. The presence of bromine atoms is noteworthy as halogenated compounds often exhibit enhanced biological activities.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of cancer cells in vitro, with IC50 values indicating effective cytotoxicity.
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Mechanisms of Action : The compound may interact with cellular pathways such as:
- Inhibition of the Bcl-2 family proteins, promoting apoptosis.
- Disruption of the cell cycle at the G1/S checkpoint.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound exhibited an IC50 value of approximately 15 µM. This suggests a potent anticancer effect compared to standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 8-bromo... | MCF-7 | 15 |
| Doxorubicin | MCF-7 | 10 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
The antimicrobial effects are hypothesized to result from:
- Disruption of bacterial cell membranes.
- Inhibition of specific enzymes critical for bacterial survival.
Mutagenicity and Safety Profile
While exploring its biological activity, it is essential to assess the safety profile. Preliminary mutagenicity tests indicate that this compound does not exhibit significant mutagenic potential at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
